molecular formula C7H9NO3 B2839227 Ethyl 3-cyano-3-methyl-2-oxopropanoate CAS No. 524729-53-1

Ethyl 3-cyano-3-methyl-2-oxopropanoate

Cat. No.: B2839227
CAS No.: 524729-53-1
M. Wt: 155.153
InChI Key: DOHIIYWAVNJMJZ-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-3-methyl-2-oxopropanoate is a chemical compound with the CAS Number: 524729-53-1 . Its molecular weight is 155.15 and its IUPAC name is ethyl 3-cyano-2-oxobutanoate . The compound is stored in dry conditions at room temperature . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO3/c1-3-11-7(10)6(9)5(2)4-8/h5H,3H2,1-2H3 . The InChI key is DOHIIYWAVNJMJZ-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 155.15 . It is stored in dry conditions at room temperature .

Scientific Research Applications

Ethylene Perception Inhibition

Research on ethylene perception inhibitors like 1-methylcyclopropene (1-MCP) has significantly advanced our understanding of ethylene's role in the ripening and senescence of fruits and vegetables. 1-MCP's commercialization has led to its rapid adoption in the apple industry, demonstrating its potential to maintain product quality. This inhibitor is crucial for exploring ethylene's role further and potentially improving the shelf life and quality of various agricultural products (Watkins, 2006).

Catalytic Activities in Organic Synthesis

Poly(3,4-ethylenedioxythiophene) has been utilized to immobilize metal particle catalysts and reagents, showcasing catalytic activities in the hydrogenation of nitrophenol and the electro-oxidation of methanol, formic acid, and borohydride. Such systems highlight the potential of ethyl 3-cyano-3-methyl-2-oxopropanoate derivatives in facilitating various organic transformations, contributing to the development of new, efficient catalytic processes (Sivakumar & Phani, 2011).

Synthesis of Substituted Esters

The synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates from ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate illustrates the versatility of this compound in organic synthesis. This approach highlights its utility in creating complex organic molecules, potentially useful in the synthesis of pharmaceuticals and other valuable chemical compounds (Larionova et al., 2013).

Inhibiting Ethylene Responses in Plants

Recent discoveries have identified organic molecules capable of blocking the ethylene receptor, offering insights into ethylene's physiological role in plants. Compounds like cyclopropenes have shown promise in binding to the ethylene receptor, preventing ethylene's physiological action and offering potential commercial applications in extending the shelf life of fruits, vegetables, and cut flowers (Sisler & Serek, 1997).

Drug Development and Metabolite Profiling

Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a novel molecule with potent acetylcholinesterase inhibition properties, underscores the significance of this compound derivatives in medicinal chemistry. The development of analytical methods for quantitative measurement and in vitro metabolite profiling of such molecules is crucial for advancing drug discovery and development (Nemani et al., 2018).

Safety and Hazards

The safety information for Ethyl 3-cyano-3-methyl-2-oxopropanoate indicates that it has the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H302-H312-H315-H319-H332-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Properties

IUPAC Name

ethyl 3-cyano-2-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-11-7(10)6(9)5(2)4-8/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHIIYWAVNJMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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